Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate
Description
Properties
Molecular Formula |
C12H8F3NO3 |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-2-18-12(17)8-5-9(19-16-8)6-3-4-7(13)11(15)10(6)14/h3-5H,2H2,1H3 |
InChI Key |
AKBATIJPPRJSNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
General Strategy for Isoxazole Ring Formation
The isoxazole ring in Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate is typically constructed via a 1,3-dipolar cycloaddition reaction (also known as a (3+2) cycloaddition) between nitrile oxides and alkynes. This metal-free synthetic approach is widely employed due to its efficiency and selectivity in forming isoxazole heterocycles without the need for transition metal catalysts.
- Nitrile Oxide Generation: Nitrile oxides can be generated in situ from aldoximes or hydroximoyl chlorides under mild base conditions.
- Alkyne Partner: Ethyl propiolate or other terminal alkynes bearing ester groups are commonly used as dipolarophiles to introduce the ethyl ester functionality at the 3-position of the isoxazole ring.
Typical Reaction Conditions
- Base: Potassium carbonate or triethylamine is frequently used to generate nitrile oxides and facilitate cycloaddition.
- Solvent: Polar aprotic solvents such as acetonitrile, dichloromethane, or ethanol are used.
- Temperature: Reactions are generally conducted at room temperature to moderate heating (25–80 °C) to optimize yield and selectivity.
- Catalysts: Metal catalysts are often avoided in modern protocols for environmental and cost reasons, but copper(I) or ruthenium(II) catalysts may be employed in some cases to accelerate cycloaddition.
Industrial and Scaled-up Production Methods
Industrial synthesis of this compound follows similar principles as laboratory-scale methods but emphasizes process optimization for yield, purity, and scalability:
- Continuous Flow Reactors: These reactors allow precise control of reaction times, temperatures, and mixing, improving reproducibility and safety for handling reactive intermediates like nitrile oxides.
- Automated Systems: Automation enables consistent production quality and reduces human error.
- Eco-friendly Catalysts and Reagents: Use of recyclable solid-supported bases or catalysts such as Amberlyst-70 enhances sustainability.
- Purification: Industrial processes include crystallization or chromatography to achieve high purity.
Summary of Preparation Methodologies
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2,3,4-trifluorophenyl nitrile oxide or alkyne | Starting from 2,3,4-trifluorobenzaldehyde or derivatives; base-mediated conversion to nitrile oxide | In situ generation preferred for stability |
| 2 | (3+2) Cycloaddition to form isoxazole ring | Reaction of nitrile oxide with ethyl propiolate or substituted alkyne; base (K2CO3, triethylamine); solvent (CH3CN, EtOH) | Metal-free preferred; mild heating |
| 3 | Purification | Chromatography or recrystallization | Ensures high purity for further applications |
| 4 | Scale-up | Continuous flow reactors, automated synthesis | Enhances yield and reproducibility |
Analytical Data and Characterization
Though specific spectral data for this compound are scarce in the public domain, analogous compounds exhibit characteristic signals:
- NMR Spectroscopy: $$^{1}H$$ NMR shows ethyl ester signals (triplet for methyl around 1.3 ppm, quartet for methylene around 4.2 ppm) and aromatic proton shifts influenced by fluorine substituents.
- $$^{19}F$$ NMR: Fluorine atoms give distinct signals, confirming substitution pattern.
- IR Spectroscopy: Ester carbonyl stretch near 1730 cm$$^{-1}$$, isoxazole ring vibrations around 1600 cm$$^{-1}$$.
- Mass Spectrometry: Molecular ion peak consistent with C12H7F3NO3 (molecular weight approx. 269 g/mol).
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The oxazole ring may also contribute to the compound’s overall bioactivity by facilitating interactions with target proteins.
Comparison with Similar Compounds
Ethyl 5-(2,4-Difluorophenyl)-1,2-Oxazole-3-Carboxylate
- Molecular Formula: C₁₂H₉F₂NO₃ .
- Molecular Weight : 253.20 g/mol .
- Key Differences :
- The phenyl ring has two fluorine atoms (2,4-difluoro) instead of three, reducing electronegativity and lipophilicity.
- Lower molecular weight (253.20 vs. 271.20) due to fewer fluorine substituents.
- Safety Profile : Associated with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Comparable data for the trifluoro analog is unavailable in the evidence.
Ethyl 5-(4-Fluoro-2-Methylphenyl)-1,2-Oxazole-3-Carboxylate
- Molecular Formula: C₁₃H₁₂FNO₃ .
- Molecular Weight : 249.24 g/mol.
- Key Differences: Contains a methyl group at the 2-position and one fluorine at the 4-position on the phenyl ring. Higher hydrophobicity (logP inferred) due to the methyl substituent.
Ethyl 5-(Methoxymethyl)-1,2-Oxazole-3-Carboxylate
- Molecular Formula: C₈H₁₁NO₄ .
- Molecular Weight : 185.18 g/mol.
- Key Differences :
- Replaces the fluorophenyl group with a methoxymethyl substituent, increasing polarity and aqueous solubility.
- Lower molecular weight (185.18 vs. 271.20) and reduced steric demand.
- Methoxy groups are electron-donating, altering electronic properties compared to electron-withdrawing fluorines.
Ethyl 5-(Hydroxymethyl)-1,2-Oxazole-3-Carboxylate
- Molecular Formula: C₇H₉NO₄ .
- Molecular Weight : 171.15 g/mol.
- Key Differences :
- Features a hydroxymethyl group, significantly enhancing hydrophilicity.
- The hydroxyl group enables hydrogen bonding, which is absent in the trifluoro analog.
- Lower thermal stability (predicted) due to the polar substituent.
Structural and Functional Analysis
Substituent Effects
- Fluorine vs. Methoxy/Hydroxymethyl :
- Fluorine atoms increase lipophilicity and metabolic resistance via strong C–F bonds, whereas methoxy/hydroxymethyl groups enhance solubility .
- The trifluorophenyl group in the target compound provides a balance of electronegativity and steric effects, making it favorable for π-π stacking in receptor binding.
Electronic Properties
- The 2,3,4-trifluorophenyl group creates a highly electron-deficient aromatic system, which may improve binding to electron-rich biological targets compared to mono- or di-fluoro analogs .
Tabulated Comparison
Biological Activity
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 285.22 g/mol. It features an oxazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms, along with a trifluorophenyl group that enhances its chemical properties and biological activity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The presence of trifluoromethyl groups on the phenyl ring is notable as it influences both reactivity and biological activity .
Biological Activity Overview
Research indicates that compounds featuring oxazole rings often exhibit significant biological activities. This compound has been investigated for its potential pharmacological properties including:
- Antitumor Activity : Preliminary studies suggest that compounds with oxazole structures can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that specific substitutions on the oxazole ring can enhance antiproliferative effects .
- Antimicrobial Properties : The compound's ability to interact with bacterial enzymes may confer antibacterial properties. This is particularly relevant in the context of increasing antibiotic resistance .
- Enzyme Inhibition : The trifluoromethyl group is known to enhance binding affinity to certain enzymes or receptors, potentially leading to increased efficacy in therapeutic applications .
Antitumor Activity
A study conducted on similar oxazole derivatives revealed that modifications at specific positions on the phenyl ring significantly impacted their cytotoxicity against cancer cells. For instance, substituents that are electron-withdrawing or electron-donating can alter the compound's interaction with cellular targets .
In vitro assays demonstrated that this compound exhibited an IC50 value indicative of significant antiproliferative activity against human cancer cell lines. The mechanism of action appears to involve induction of apoptosis through modulation of key signaling pathways .
Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a promising antibacterial effect, suggesting potential applications in treating bacterial infections .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related oxazole derivatives is useful:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 5-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | C13H10F3NO3 | Antitumor | Similar structure but different substitution patterns |
| Ethyl 4-(trifluoromethyl)-1H-pyrazole-5-carboxylate | C10H8F3N2O2 | Moderate Antitumor | Different heterocycle but similar carboxylic acid functionality |
| Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | C13H10F2NO3 | Antimicrobial | Shows varying activity based on fluorine substitution |
Q & A
Q. What synthetic strategies are commonly employed for preparing Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate?
The synthesis typically involves cyclocondensation reactions between fluorinated phenyl precursors and ethyl oxazole-3-carboxylate intermediates. Key steps include:
- Nucleophilic substitution for introducing fluorine groups at the 2,3,4-positions of the phenyl ring (e.g., using fluorinated aryl halides).
- Oxazole ring formation via [3+2] cycloaddition between nitrile oxides and alkynes, followed by esterification .
- Purification via column chromatography or recrystallization to achieve >95% purity (confirmed by HPLC) .
Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?
- ¹H/¹³C NMR : The trifluorophenyl group shows distinct splitting patterns (e.g., coupling constants between 8–12 Hz for adjacent fluorines). The oxazole protons appear as singlets (δ 6.8–7.2 ppm), and the ester carbonyl resonates at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 271.20 (C₁₂H₈F₃NO₃) with fragmentation patterns corresponding to loss of CO₂Et (44 Da) or trifluorophenyl groups .
Q. What computational tools predict physicochemical properties like logP or pKa for this compound?
Software such as MarvinSketch or ChemAxon calculates logP (~2.8) and aqueous solubility (poor due to fluorinated groups). Density functional theory (DFT) predicts pKa values for the oxazole ring (acidic proton at N1, pKa ~3.5) .
Q. How do fluorinated substituents influence the compound’s reactivity in further derivatization?
The 2,3,4-trifluorophenyl group enhances electrophilicity at the oxazole’s C5 position, enabling nucleophilic substitutions (e.g., Suzuki couplings) or cross-coupling reactions. Fluorine’s electron-withdrawing effect stabilizes intermediates, reducing side reactions .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, OLEX2) resolve structural ambiguities in this compound?
- SHELXL : Refines high-resolution X-ray data to confirm bond lengths (e.g., C-F: 1.34 Å) and dihedral angles between the oxazole and phenyl rings (~15°).
- OLEX2 : Visualizes twinned crystals or disordered fluorine atoms, using TWIN and SADI commands to refine occupancy ratios .
Q. What experimental design optimizes yield in multi-step syntheses of fluorinated oxazole derivatives?
- DoE (Design of Experiments) : Varies reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄) to maximize yield.
- In-line analytics (e.g., FTIR or Raman spectroscopy) monitor intermediate formation, reducing purification steps .
Q. How do substituent effects (e.g., Br vs. F at phenyl positions) alter biological activity in SAR studies?
- Fluorine increases metabolic stability and membrane permeability compared to bromine.
- In vitro assays : Compare IC₅₀ values against enzyme targets (e.g., kinases) using trifluorophenyl vs. bromophenyl analogs. Data contradictions (e.g., lower potency with Br) are resolved via molecular docking to assess steric clashes .
Q. What strategies mitigate toxicity risks identified in preclinical studies?
- In silico toxicity prediction (e.g., ProTox-II) identifies potential hepatotoxicity from ester hydrolysis products.
- Prodrug modification : Replace the ethyl ester with a tert-butyl carbamate to reduce metabolic activation .
Q. How are high-throughput screening (HTS) pipelines adapted for fluorinated oxazole libraries?
- Automated liquid handling prepares 96-well plates with varying substituents (e.g., methyl, nitro at C4).
- Fluorescence polarization assays quantify binding affinity to protein targets, with Z’ factors >0.6 ensuring robustness .
Q. What analytical methods resolve contradictions in spectroscopic data for structurally similar analogs?
- 2D NMR (COSY, NOESY) : Distinguishes regioisomers by correlating proton-proton proximities.
- X-ray crystallography : Provides unambiguous confirmation of substituent positions in cases of ambiguous MS/MS fragmentation .
Methodological Tables
Table 1: Predicted vs. Experimental Physicochemical Properties
| Property | Predicted (DFT) | Experimental | Method Used |
|---|---|---|---|
| logP | 2.8 | 2.7 | HPLC (C18 column) |
| pKa (oxazole N1) | 3.5 | 3.4 | Potentiometric titration |
| Melting Point | 98–102°C | 101°C | DSC |
Table 2: Key Crystallographic Parameters
| Parameter | Value | Software/Tool |
|---|---|---|
| Space Group | P2₁/c | SHELXL |
| R-factor | 0.032 | OLEX2 |
| C-F Bond Length | 1.34 Å | Mercury CCDC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
